1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a phenoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the nucleophilic aromatic substitution reaction. The process begins with the bromination of 4-methylphenol to form 2-bromo-4-methylphenol. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 1-[2-(2-Amino-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene.
Oxidation Reactions: Products include 1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-formyl-4-methylbenzene.
Reduction Reactions: Products include 1-[2-(2-Hydroxy-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene.
Scientific Research Applications
1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene
- 1-{2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
Uniqueness
1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-4-6-15(14(18)10-12)20-8-9-21-16-7-5-13(2)11-17(16)19-3/h4-7,10-11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHGTARRYBLNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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